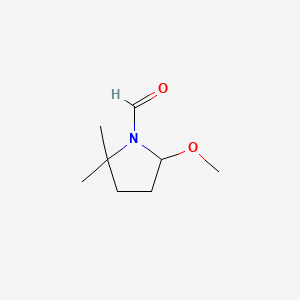

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde

説明

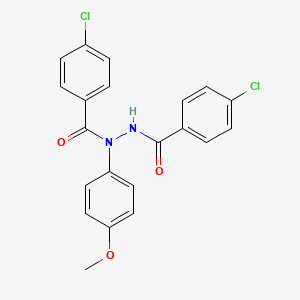

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles . It is a light brown solid or fluffy powder .

Physical And Chemical Properties Analysis

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a light brown solid or fluffy powder . It is insoluble in water .科学的研究の応用

- Anti-Inflammatory and Analgesic Properties : Some derivatives of benzimidazole compounds exhibit anti-inflammatory and analgesic activities . Researchers have explored the potential of this compound in designing novel drugs for pain management and inflammation control.

- Cardiovascular Research : Benzimidazole derivatives have been investigated as angiotensin II receptor antagonists . These compounds play a crucial role in regulating blood pressure and cardiovascular health. Researchers study their effects on angiotensin receptors to develop antihypertensive medications.

Medicinal Chemistry and Drug Development

Angiotensin II Receptor Antagonists

作用機序

Target of Action

It’s worth noting that benzimidazole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives, which share a similar structure to benzimidazole, have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Benzimidazole fungicides, which are structurally similar, selectively bind to and depolymerize fungal tubulin . Imidazole derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Biochemical Pathways

It’s known that benzimidazole and imidazole derivatives can interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.

Result of Action

The broad range of biological activities exhibited by benzimidazole and imidazole derivatives suggests that they could have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound’s solubility in water and other polar solvents could potentially be influenced by environmental factors .

特性

IUPAC Name |

5-chloro-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJXFEZWIFQFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)